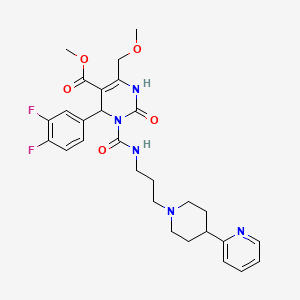
MCHr1 antagonist 1
説明
MCHr1 antagonist 1 is a selective antagonist of the melanin-concentrating hormone-1 (MCH1) receptor . It has a high affinity for the human MCH1 receptor, with a Kb of 1 nM and a K of 4 nM . It has been used in research for its potential to reduce body mass .
Synthesis Analysis
The synthesis of MCHr1 antagonist 1 involves a vast medicinal chemistry program . The compound GPS18169, a pseudopeptide antagonist at the MCH-R1 receptor, is described as having an affinity in the nanomolar range and a Ki for its antagonistic effect in the 20 picomolar range . Its metabolic stability is improved compared to its initial parent compound, the antagonist S38151 .科学的研究の応用
MCHr1 Antagonists in Obesity Management
- MCHr1 antagonists have shown potential in obesity treatment due to their role in appetite regulation and energy homeostasis. Genetic studies in mice indicate their involvement in increasing metabolic rate and resistance to high-fat diets, leading to weight loss (Tavares et al., 2006).
- A study by Johansson and Löfberg (2015) highlights the continuing efforts in discovering new MCHR1 antagonists for obesity management, indicating a strong evidence base supporting their role in weight management (Johansson & Löfberg, 2015).
Application in CNS Disorders
- Research indicates that MCHr1 antagonists could be effective in treating central nervous system (CNS) disorders like stress, depression, and anxiety. This is due to their potential impact on neurotransmitter systems in the brain (Sasmal et al., 2011).
Potential in Treating Non-Alcoholic Steatohepatitis (NASH)
- Lim et al. (2022) explored the application of MCHr1 antagonists in treating NASH. Their study found that MCHr1 antagonists, such as KRX-104130, showed a protective effect by reducing hepatic lipid accumulation and liver injury in a NASH mouse model (Lim et al., 2022).
Involvement in Energy Homeostasis
- MCHr1 antagonists are involved in the control of feeding and energy metabolism, making them a promising target for obesity treatment. Studies involving quinoline/quinazoline derivatives as MCHR1 antagonists have been conducted to understand their interaction mechanism and optimize their design as anti-obesity agents (Wu et al., 2014).
Novel Drug Discovery and Design
- The development of MCHr1 antagonists has involved significant efforts in drug discovery, focusing on identifying novel chemical structures and optimizing their pharmacological properties. This includes efforts to reduce undesired interactions with other receptors, such as the hERG potassium channel, to improve safety profiles (Johansson et al., 2016).
Exploration of New Indications
- Beyond obesity management, MCHr1 antagonists are being explored for other indications, such as mood disorders and inflammatory bowel disease. This reflects the broad potential applications of these compounds in various therapeutic areas (Szalai et al., 2014).
Research Tools in Pharmacology
- MCHr1 antagonists have been used as research tools to better understand the role of MCH in regulating body weight and energy balance. This includes the development of novel PET radioligands for studying MCHr1 in preclinical models (Igawa et al., 2017).
Cardiovascular Safety Considerations
- Research has also focused on the cardiovascular safety of MCHr1 antagonists, highlighting the need for careful evaluation and optimization of these compounds to ensure they are safe for clinical use (Kym et al., 2006).
作用機序
MCHr1 antagonist 1 works by blocking the activity of melanin-concentrating hormone (MCH) neurons . These neurons are believed to be the generator of REM sleep and its associated behaviors. Therefore, MCHr1 antagonist 1 could potentially reduce REM intrusions into wakefulness and reduce the frequency of cataplexy, hallucinations, and sleep paralysis .
Safety and Hazards
特性
IUPAC Name |
methyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXFCSQUTLDLAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33F2N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MCHr1 antagonist 1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



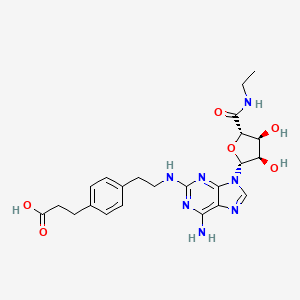
![5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione](/img/structure/B1663378.png)
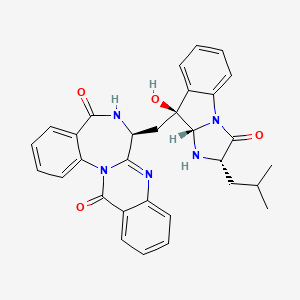
![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B1663382.png)
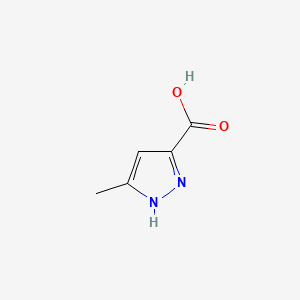
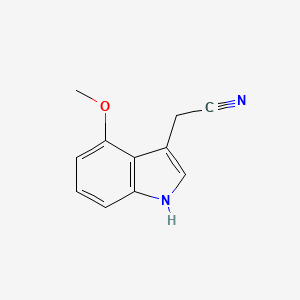
![4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide](/img/structure/B1663385.png)
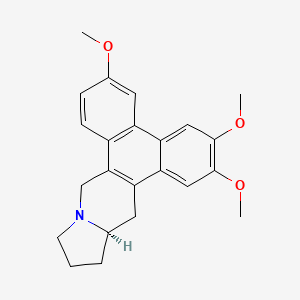
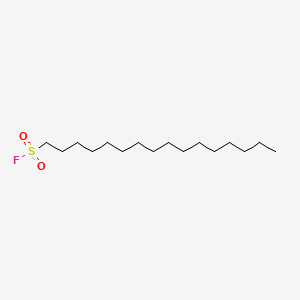
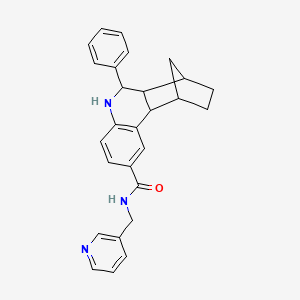
![2-[2-(3,4-Dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide](/img/structure/B1663390.png)
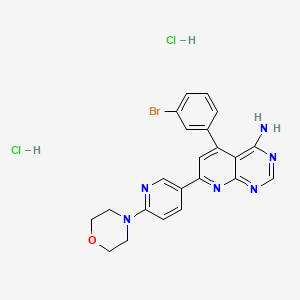
![(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B1663396.png)
![8-[5-(4-fluorophenyl)pentan-2-yl]-5,5-dimethyl-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol](/img/structure/B1663398.png)